molecular formula C18H17ClFN3O2 B2540199 methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate CAS No. 923250-29-7

methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate

Cat. No. B2540199
CAS RN: 923250-29-7
M. Wt: 361.8
InChI Key: AGNFYBRKGPGJRN-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The structure suggests the presence of an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that occur at the non-adjacent positions. Often, these compounds are used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the imidazole ring and the carbamate group. The imidazole ring is a heterocycle of three carbon atoms and two nitrogen atoms . The carbamate group consists of a carbonyl (a carbon double bonded to an oxygen) attached to an amine and an alcohol .


Chemical Reactions Analysis

Carbamates and imidazoles can participate in a variety of chemical reactions. Carbamates can react with amines to form ureas, and they can also undergo hydrolysis to form alcohols and amines . Imidazoles can act as a nucleophile in substitution reactions, and they can also participate in deprotonation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carbamates are stable but can decompose if heated. They are also typically soluble in water . Imidazoles are slightly more basic than pyrroles. Substituted imidazoles can have varied properties depending on the substituents .

Scientific Research Applications

Pesticide and Herbicide Development

This compound exhibits potential as an intermediate in the synthesis of agrochemicals. Researchers have explored its use as an alkylating reagent during the preparation of 2-chloro-6-fluorobenzylamine, a key building block for developing novel pesticides and herbicides .

Anticancer Agents

The indole nucleus present in this compound has attracted attention due to its biological potential. Specifically, derivatives containing the indole scaffold have shown promise in cancer research. For instance, the compound’s structural features may contribute to inhibiting the growth of cancerous cells, making it relevant for further investigation in oncology .

Materials Science

Exploring the physicochemical properties of this compound could lead to applications in materials science. Its crystal structure, as determined by X-ray diffraction, provides valuable information for designing novel materials with desirable properties . Researchers may investigate its potential as a building block for organic semiconductors, sensors, or catalysts.

Mechanism of Action

The compound’s mode of action, like that of many drugs, would involve interacting with its biological targets, leading to changes in the targets’ activities. These changes could then affect various biochemical pathways, leading to downstream effects at the molecular and cellular levels .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. These factors would also affect the compound’s bioavailability .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Future Directions

The future directions for research into this compound would likely depend on its intended application. If it’s intended for use in pharmaceuticals, research could focus on improving its efficacy or reducing side effects. If it’s intended for use in another industry, such as agriculture or manufacturing, research could focus on improving its stability or reducing its cost .

properties

IUPAC Name

methyl N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c1-25-18(24)21-10-9-17-22-15-7-2-3-8-16(15)23(17)11-12-13(19)5-4-6-14(12)20/h2-8H,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNFYBRKGPGJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate

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